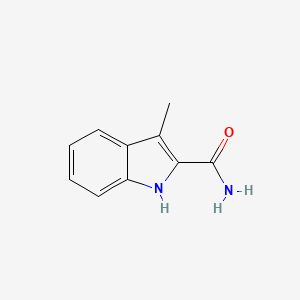

3-methyl-1H-indole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXAUZHPJSEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1h Indole 2 Carboxamide and Its Derivatives

Classical Approaches to Indole-2-Carboxamide Synthesis

Traditional methods for constructing the indole (B1671886) nucleus remain fundamental in organic synthesis. These approaches, developed over decades, provide reliable pathways to indole-2-carboxamides, often serving as the basis for more modern refinements.

Fischer Indole Cyclization

The Fischer indole synthesis, discovered in 1883, is one of the most widely used methods for preparing indoles. bhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone. bhu.ac.in For the synthesis of the 3-methyl-1H-indole-2-carboxylate core, a precursor to the carboxamide, this method proves highly effective.

A particularly efficient one-pot synthesis utilizes phenylhydrazine (B124118) and methyl 2-oxobutanoate (B1229078) as starting materials. nih.gov The reaction, catalyzed by a mixture of acetic acid and sulphuric acid, directly yields the Fischer indole cyclization product, methyl 3-methyl-1H-indole-2-carboxylate. nih.gov Another variation involves the interaction of phenylhydrazine with ethyl pyruvate (B1213749) in glacial acetic acid to form the intermediate hydrazone. rjpbcs.com Subsequent cyclization of this intermediate, promoted by polyphosphoric acid ethyl ester (PPAEE), results in the formation of ethyl 1H-indole-2-carboxylate in excellent yields. rjpbcs.com The ester can then be converted to the desired carboxamide through standard amidation procedures.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield | Reference |

| Phenylhydrazine | Methyl 2-oxobutanoate | Acetic acid, Sulphuric acid | Methyl 3-methyl-1H-indole-2-carboxylate | Not specified | nih.gov |

| Phenylhydrazine | Ethyl pyruvate | Acetic acid, then PPAEE | Ethyl 1H-indole-2-carboxylate | 92% | rjpbcs.com |

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel synthesis is a thermal reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method is valuable for accessing indole-2-carboxylates that may be difficult to obtain through other routes. The synthesis begins with a Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate. acs.org The resulting methyl-2-azidocinnamate derivative then undergoes thermolysis, where the azide (B81097) group decomposes, leading to an electrophilic cyclization that forms the indole ring. acs.org

While yields can be high, often exceeding 70%, the method's popularity is somewhat limited by the instability and synthetic challenges associated with the azido (B1232118) starting materials. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org This pathway has been successfully employed to create a variety of substituted indole-2-carboxylates, which are direct precursors to the corresponding indole-2-carboxamides. acs.org

| Step | Description | Reactants | Outcome | Reference |

| 1 | Knoevenagel Condensation | Substituted Benzaldehyde, Methyl 2-azidoacetate | Methyl-2-azidocinnamate derivative | acs.org |

| 2 | Thermolysis & Cyclization | Methyl-2-azidocinnamate derivative | Indole-2-carboxylate (B1230498) | wikipedia.orgacs.org |

Condensation Reactions Utilizing Substituted Aryl Aldehydes or Ketones

Condensation reactions provide a direct and versatile route to the indole core. A notable example is the synthesis of indole-2-carboxylic acid esters through the condensation of 2-halo substituted aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction offers an improved procedure for generating the indole scaffold, which can then be converted to the target carboxamide. researchgate.net The process is often facilitated by modern techniques to enhance efficiency. The reaction of (2-aminobenzyl) triphenylphosphonium bromide with various aldehydes also serves as a one-pot method to generate 2-substituted indoles. organic-chemistry.org These condensation strategies are pivotal for assembling the key structural components of the final molecule.

Modern Synthetic Advancements and Green Chemistry Approaches

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. unina.ittandfonline.com

In the context of indole synthesis, microwave heating has been successfully applied to the condensation reaction between 2-halo aryl ketones and ethyl isocyanoacetate. researchgate.net For instance, the synthesis of ethyl 3-methyl-1H-indole-2-carboxylate was achieved in an 88% yield in just 10 minutes at 50°C under controlled microwave irradiation (100 W). researchgate.net This stands in contrast to conventional heating methods that typically require longer durations and higher temperatures. unina.it Studies comparing conventional and microwave-assisted palladium-catalyzed synthesis of related indole carboxylates have demonstrated a reduction in reaction time from 12 hours to just 30 minutes. unina.ittandfonline.com

| Method | Reactants | Conditions | Time | Yield | Reference |

| Microwave-Assisted | 2-chloroacetophenone, Ethyl isocyanoacetate | [bmim]OH, 50°C, 100W | 10 min | 88% | researchgate.net |

| Conventional Heating | N-aryl enamine carboxylate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 80°C | 12 h | 40% | unina.it |

| Microwave-Assisted | N-aryl enamine carboxylate | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C | 30 min | 85% | unina.it |

Application of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govmdpi.comresearchgate.net They can serve as both the solvent and catalyst in chemical reactions. nih.gov

The synthesis of ethyl 3-methyl-1H-indole-2-carboxylate has been effectively performed using an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), as the reaction medium. researchgate.net In this procedure, the condensation of a 2-halo ketone and ethyl isocyanoacetate proceeds smoothly under mild microwave-assisted conditions. researchgate.net The use of ILs offers several advantages, including high product yields, short reaction times, and simplified workup procedures. researchgate.netnih.gov Furthermore, the ionic liquid can often be recycled and reused without a significant loss of catalytic activity, which is a key principle of green chemistry. nih.gov The choice of the anion in the ionic liquid can also influence the reaction outcome, with studies showing that anions like PF₆⁻ can be more favorable for certain reactions than BF₄⁻. nih.gov

Catalytic Methods in 3-Methyl-1H-Indole-2-Carboxamide Formation

Catalytic methods have become indispensable for the efficient and selective synthesis of indole-2-carboxamides. Transition metal catalysis, in particular, offers powerful tools for C-H bond activation and cross-coupling reactions, enabling the construction of complex molecular architectures from simple precursors.

Palladium catalysis is a prominent strategy. For instance, a novel palladium/copper catalytic system has been developed for the synthesis of indolo[3,2-c]quinolinones starting from indole-2-carboxamides. acs.org This process involves a dual C(sp²)-H functionalization of the indole moiety and an arene, coupled with a 1,2-acyl migration. acs.org The reaction is typically carried out using a palladium catalyst like Pd(OAc)₂, a copper-based oxidant such as Cu(OAc)₂, and an additive like pivalic acid (PivOH) in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rug.nl

Cobalt catalysis has also emerged as a cost-effective and efficient alternative. A cobalt-catalyzed, 8-aminoquinoline-directed C-H/N-H annulation of indole-2-carboxamides with cyclic alkenes provides access to β-carboline-1-one derivatives at room temperature. digitellinc.com This method demonstrates high regio- and stereoselectivity and tolerates a wide range of functional groups. digitellinc.com

The following table summarizes representative catalytic conditions for the functionalization of the indole-2-carboxamide core.

| Catalyst System | Starting Material | Reactant | Product Type | Reference |

| Pd(OAc)₂ / Cu(OAc)₂ | Indole-2-carboxamide | Arene | Indolo[3,2-c]quinolinone | acs.org |

| Co(II) / 8-aminoquinoline | Indole-2-carboxamide | Cyclic Alkene | β-Carboline-1-one | digitellinc.com |

Synthesis of Substituted Indole-2-Carboxamide Analogues

The biological activity and material properties of indole-2-carboxamides can be extensively modulated by introducing various substituents onto the indole scaffold. Synthetic strategies have been developed to allow for precise modifications at the indole nitrogen (N1), the C3 position, the carboxamide group, and the phenyl ring.

Derivatization at the Indole Nitrogen (N1)

Modification at the N1 position of the indole ring is a common strategy to alter the molecule's steric and electronic properties. A general method involves the deprotonation of the indole N-H with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF, followed by the addition of an alkyl or benzyl (B1604629) halide. tandfonline.com This sequence effectively installs a substituent on the indole nitrogen. For example, 1-benzyl-1H-indole-2-carboxamide derivatives have been synthesized using this approach, starting from the corresponding methyl indole-2-carboxylate, which is first N-benzylated and then hydrolyzed to the carboxylic acid before amide formation. tandfonline.com

Substituent Introduction at the C3 Position of the Indole Ring

For introducing other substituents, various methods are available. A formyl group can be introduced at the C3 position via the Vilsmeier-Haack reaction. nih.gov This aldehyde can then be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165). nih.gov This C3-hydroxymethyl intermediate is a versatile building block for further modifications. nih.gov Other alkyl groups, such as an ethyl group, can be incorporated by starting with the appropriately substituted indole-2-carboxylic acid. mdpi.com

The table below illustrates different substituents introduced at the C3 position and the corresponding synthetic precursors.

| C3-Substituent | Precursor/Method | Resulting Compound Class | Reference |

| Methyl | 2-Oxopropanoic acid (via Fischer Indole Synthesis) | 3-Methyl-1H-indole-2-carboxamides | nih.gov |

| Ethyl | 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | 3-Ethyl-1H-indole-2-carboxamides | mdpi.com |

| Hydroxymethyl | Vilsmeier-Haack reaction followed by NaBH₄ reduction | 3-(Hydroxymethyl)-1H-indole-2-carboxamides | nih.gov |

Modifications on the Carboxamide Moiety

The carboxamide functional group itself is a primary point of diversification. The most common method involves the coupling of an indole-2-carboxylic acid with a wide array of primary or secondary amines. This reaction is typically facilitated by a peptide coupling agent. Several reagents are effective for this transformation, including BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), often in combination with an activator like HOBt (hydroxybenzotriazole) and a base such as DIPEA (N,N-diisopropylethylamine) or triethylamine. nih.govmdpi.comnih.govnih.gov

For instance, a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides were synthesized by stirring the appropriate indole-2-carboxylic acid with BOP and DIPEA before adding the amine component. mdpi.com Another approach involves converting the indole-2-carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine in the presence of a base like pyridine. tandfonline.comnih.gov

Modifications on the Phenyl Ring (e.g., C5, C6, C7)

Introducing substituents on the benzene (B151609) portion of the indole ring is crucial for developing analogues with diverse electronic properties. The most direct method to achieve this is to start the synthesis with a correspondingly substituted precursor. The Fischer indole synthesis is particularly well-suited for this, utilizing substituted phenylhydrazines. nih.gov For example, reacting 4-chlorophenylhydrazine (B93024) hydrochloride or 4-methoxyphenylhydrazine hydrochloride with 2-oxopropanoic acid yields 5-chloro- or 5-methoxy-3-methyl-1H-indole-2-carboxylic acids, respectively. nih.gov These substituted acids can then be converted to a variety of carboxamides. nih.govmdpi.comnih.gov

The following table lists examples of substituted indole-2-carboxamides and the precursors used to introduce functionality on the phenyl ring.

| Phenyl Ring Substituent | Position | Precursor | Resulting Compound Example | Reference |

| Chloro | C5 | 4-Chlorophenylhydrazine | 5-Chloro-3-methyl-1H-indole-2-carboxamide | nih.gov |

| Methoxy | C5 | 4-Methoxyphenylhydrazine | 5-Methoxy-3-methyl-1H-indole-2-carboxamide | nih.gov |

| Fluoro | C4, C6 | 4,6-Difluoroindole-2-carboxylic acid | 4,6-Difluoro-N-(3-fluorobenzoyl)-1H-indole-2-carboxamide | nih.gov |

| Methyl | C5 | 5-Methylindole-2-carboxylic acid | N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide | nih.gov |

Strategies for Chiral Synthesis of Indole-2-Carboxamide Scaffolds

The creation of chiral indole-containing structures is of high importance, as stereochemistry often plays a defining role in biological activity. A key strategy for achieving this is through asymmetric catalysis. Iridium-catalyzed asymmetric hydrogenation of the indole's C2-C3 double bond has been shown to be a highly effective method for producing chiral indolines from unprotected indoles. chinesechemsoc.org

This process utilizes a chiral ligand, such as a bisphosphine-thiourea ligand (e.g., ZhaoPhos), in combination with an iridium catalyst. The reaction proceeds under an atmosphere of hydrogen gas and can provide high yields and excellent enantioselectivities (e.g., up to 98% ee). chinesechemsoc.org While this method has been successfully applied to a range of 2-alkyl-substituted indoles, substrates like 1H-indole-2-carboxylic acid and its methyl ester have been reported as unreactive under certain conditions, indicating that the substrate scope is sensitive to the electronic nature of the C2 substituent. chinesechemsoc.org Nonetheless, the asymmetric hydrogenation of 2-methyl-1H-indole derivatives proceeds smoothly, affording the corresponding (S)-2-methylindoline with high enantiomeric excess. chinesechemsoc.org

Chemical Reactivity and Transformations of 3 Methyl 1h Indole 2 Carboxamide

Nucleophilic and Electrophilic Reactions of the Indole (B1671886) Nucleus

The indole ring system is a π-excessive heterocycle, which makes it highly susceptible to electrophilic substitution reactions. bhu.ac.inresearchgate.net The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (indoleninium ion) is more stable. bhu.ac.in However, in 3-methyl-1H-indole-2-carboxamide, the C3 position is already occupied by a methyl group. Consequently, electrophilic substitution is directed to other positions on the indole ring. If both the C2 and C3 positions are occupied, the electrophile typically attacks the benzene (B151609) portion of the ring, often at the C5 or C6 position. bhu.ac.in For instance, nitration of 2-methylindole (B41428) under acidic conditions results in substitution at the C5 position. bhu.ac.in

The indole nitrogen contains a lone pair of electrons and a slightly acidic proton (N-H). Under basic conditions, this proton can be removed, rendering the nitrogen atom nucleophilic. researchgate.net This allows for N-alkylation or N-acylation reactions. The resulting N-substituted indole can then undergo metallation at the C2 position, typically using strong bases like alkyllithiums, followed by reaction with various electrophiles to introduce substituents at the C2 position. bhu.ac.in Indole-2-carboxamides, possessing two nucleophilic sites (the indole NH and the amide NH), can act as 1,4-diheteronucleophiles in annulation reactions to form fused heterocyclic systems. acs.org In a base-catalyzed reaction, the indole NH is typically more acidic and deprotonates first, initiating subsequent substitution reactions. acs.org

Reactions at the Carboxamide Functionality

The carboxamide group at the C2 position is a key functional handle for derivatization. It can undergo hydrolysis to the corresponding carboxylic acid or serve as an anchor point for building more complex molecules via coupling reactions.

The carboxamide functionality can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid, under basic or acidic conditions. For example, related ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylates are hydrolyzed to their respective carboxylic acids by refluxing in a solution of sodium hydroxide (B78521) in aqueous ethanol. nih.govtandfonline.com This transformation is a common step in the synthesis of indole-2-carboxamide derivatives, where an ester precursor is first converted to the carboxylic acid before subsequent amide coupling. nih.govacs.org The resulting 3-methyl-1H-indole-2-carboxylic acid is a stable compound that serves as a crucial intermediate for further synthesis. nih.gov

One of the most powerful methods for diversifying the this compound scaffold is through amide coupling reactions. This typically involves coupling the parent 3-methyl-1H-indole-2-carboxylic acid (obtained via hydrolysis of an ester or the title amide) with a wide variety of amines. nih.govnih.gov This reaction is facilitated by a range of coupling agents that activate the carboxylic acid. Common coupling agents include (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). acs.orgnih.govnih.govacs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide derivative. nih.gov These methods have been extensively used to synthesize libraries of indole-2-carboxamide derivatives for biological screening. nih.govacs.orgnih.gov

| Coupling Agent | Base | Solvent | Reference |

|---|---|---|---|

| BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) | acs.orgnih.gov |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | DIPEA or Et3N (Triethylamine) | DMF or THF (Tetrahydrofuran) | nih.govacs.org |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) | DMAP (4-Dimethylaminopyridine) | THF (Tetrahydrofuran) | nih.gov |

| SOCl₂ (Thionyl Chloride) followed by amine addition | Not applicable for first step; base may be used in second step | DCM (Dichloromethane) or Chloroform | nih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | nih.gov |

Transformations of Substituents on the Indole Ring

While the title compound already possesses a methyl group at C3, many synthetic routes to substituted indole-2-carboxamides involve the introduction and subsequent transformation of substituents at this position on a precursor molecule.

The introduction of an acyl group at the C3 position of an indole-2-carboxylate (B1230498) precursor is a common strategy for creating analogs. chemijournal.com This is typically achieved through a Friedel-Crafts acylation reaction. nih.govacs.org For example, ethyl 5-chloroindole-2-carboxylate can be acylated with various acyl chlorides (such as acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the corresponding 3-acyl-indole-2-carboxylate. acs.orgnih.gov This reaction provides a direct method for installing a ketone functionality at the C3 position, which can then be further modified. acs.orgacs.org

Following Friedel-Crafts acylation, the ketone group introduced at the C3 position can be reduced to an alkyl group. A common method for this transformation is the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). acs.orgnih.gov This reduction converts the 3-acyl-indole-2-carboxylates into 3-alkyl-indole-2-carboxylates. nih.govacs.org For instance, a 3-acetyl group can be reduced to a 3-ethyl group. This two-step sequence of acylation followed by reduction is a powerful tool for synthesizing a variety of C3-alkylated indole-2-carboxamide derivatives, which are often key targets in medicinal chemistry research. acs.orgacs.org

Introduction and Modification of Formyl Groups

The introduction of a formyl group (-CHO) onto the indole scaffold of this compound derivatives is a critical transformation, as the resulting aldehyde can serve as a versatile intermediate for further molecular elaboration.

Introduction of Formyl Groups via Vilsmeier-Haack Reaction

The most common and efficient method for introducing a formyl group onto an electron-rich indole ring is the Vilsmeier-Haack reaction. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). orgsyn.org The electrophilic chloromethyleniminium salt attacks the indole ring, usually at the C3 position, which is the most nucleophilic site. Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. ijpcbs.comorgsyn.org

While the direct formylation of this compound is not extensively detailed, the formylation of closely related indole-2-carboxylate and indole-2-carboxamide scaffolds is well-documented. For instance, the Vilsmeier-Haack reaction on ethyl 5-nitroindole-2-carboxylate readily introduces a formyl group at the C3 position to produce ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in high yield (95%). rsc.org Similarly, various substituted 1H-indole-2-carboxylic acid ethyl esters undergo formylation at the C3 position under Vilsmeier-Haack conditions. researchgate.netnih.gov These examples strongly suggest that the 3-position of the this compound ring system is reactive towards formylation, leading to the formation of a 3-formyl derivative. The reaction effectively transforms the C3-methyl group into a C3-formyl group.

Table 1: Vilsmeier-Haack Formylation of Indole-2-Carboxylate Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Nitroindole-2-carboxylic acid | POCl₃, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | 95% | rsc.org |

| Substituted-1H-indole-2-carboxylic acid ethyl esters | POCl₃, DMF | Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | Not Reported | researchgate.netnih.gov |

Modification of Formyl Groups

Once introduced, the formyl group is a synthetic linchpin for various modifications. A primary transformation is its reduction to a hydroxymethyl group (-CH₂OH). This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through the Meerwein-Ponndorf-Verley reaction with isopropanolic aluminum. rsc.orgnih.gov For example, the formyl group of compound 7 (a 3-formyl indole derivative) was reduced to the corresponding hydroxymethyl compound 8 . rsc.org

Another potential modification is deformylation, which can occur under specific reaction conditions. For instance, attempts to react 1H-indole-3-carboxaldehyde with certain amides can lead to the removal of the formyl group. nih.gov The formyl group can also be converted into other functional groups such as nitriles or thioamides, expanding the synthetic utility of the formylated indole scaffold. nih.govresearchgate.net

Photochemical and Thermal Reactivity Profiles

The reactivity of indole derivatives under photochemical and thermal conditions provides pathways to complex heterocyclic structures, often through cyclization reactions.

Photochemical Reactivity

The photochemical behavior of indole derivatives often involves cyclization and rearrangement reactions. An early and fundamental example is the photocyclization of diphenylamines to form carbazoles upon irradiation. researchgate.net While specific studies on this compound are limited, related structures offer insight into potential reactions. For example, the irradiation of 3-diazo-4-oxo-3,4-dihydroquinoline in the presence of amines leads to a Wolff rearrangement, forming an indole-3-ketene intermediate that subsequently reacts with the amine to yield amides of indole-3-carboxylic acid. researchgate.net

Furthermore, some indole aldehydes, such as 5-methoxy-3-methyl-1H-indole-2-carbaldehyde, have been noted to undergo UV-induced dimerization. It is plausible that this compound and its derivatives could participate in similar photochemical transformations, such as dimerization or cycloaddition reactions, depending on the specific reaction conditions and the substituents present on the indole ring and carboxamide nitrogen. The CuI-catalyzed photochemical reaction of related compounds like 3-(2-azidobenzylidene)-lactams can yield indoloquinolinone skeletons. rug.nl

Thermal Reactivity

Thermal conditions can also promote significant transformations of the indole core. Fischer indolization, a classic method for indole synthesis, itself involves a thermal rearrangement step. rsc.org In the context of post-synthesis modification, thermal reactions can be used to construct more complex fused heterocyclic systems. For instance, the thermal reaction of 3-(2-azidobenzylidene)-lactams, similar to the photochemical route, can also produce the indoloquinolinone skeleton. rug.nl The thermal treatment of specific hydrazone derivatives of indole precursors can lead to the formation of fused polyheterocyclic systems like rutaecarpine. rsc.org These reactions highlight the potential of using thermal energy to drive intramolecular cyclizations and rearrangements in suitably functionalized this compound derivatives.

Analytical and Spectroscopic Characterization of 3 Methyl 1h Indole 2 Carboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of 3-methyl-1H-indole-2-carboxamide.

¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals characteristic signals for the protons in the molecule. For instance, in a substituted derivative, 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide, the indole (B1671886) NH proton appears as a singlet at δ 9.21 ppm, while the amide NH proton is observed as a singlet at δ 5.97 ppm. mdpi.com The aromatic protons on the indole ring and the phenethyl group show complex multiplets in the range of δ 7.17-7.53 ppm. mdpi.com The methyl group at the C3 position typically resonates as a singlet around δ 2.26 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide, the carbonyl carbon of the amide group (C=O) shows a signal at δ 162.10 ppm. mdpi.com The carbons of the indole ring and the phenyl group appear in the aromatic region (δ 110-140 ppm), while the methyl carbon gives a signal at a much lower chemical shift, around δ 9.88 ppm. mdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a this compound Derivative (5-Chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole NH | 9.21 (s) | - |

| Amide NH | 5.97 (s) | - |

| Aromatic CH | 7.17-7.53 (m) | 110.80, 112.79, 119.38, 125.00, 125.53, 126.84, 128.53, 128.81, 128.85, 133.32, 138.50 |

| NHCH₂ | 3.81 (q, J = 6.4 Hz) | 40.83 |

| NHCH₂CH₂ | 2.97 (t, J = 6.8 Hz) | 35.51 |

| CH₃ | 2.26 (s) | 9.88 |

| C =O | - | 162.10 |

Data sourced from mdpi.com s = singlet, t = triplet, q = quartet, m = multiplet

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In its basic form, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound, the expected molecular weight is 174.20 g/mol . matrixscientific.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For example, the high-resolution mass spectrum of N-benzyl-5-chloro-3-methyl-1H-indole-2-carboxamide showed a calculated m/z for [M+H]⁺ of 299.0946, with the found value being 299.0946, confirming the molecular formula as C₁₇H₁₆ClN₂O. mdpi.com Similarly, for 5,7-difluoro-3-methyl-N-phenethyl-1H-indole-2-carboxamide, the calculated m/z for [M+H]⁺ was 315.1303, and the found value was 315.1305, corresponding to the formula C₁₈H₁₇F₂N₂O. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole-2-carboxamide derivative, N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide, shows characteristic absorption bands. tandfonline.com A strong band at 1651 cm⁻¹ is attributed to the C=O stretching of the amide group. tandfonline.com The N-H stretching vibrations of the amide and indole groups are observed at 3322 cm⁻¹ and 3405 cm⁻¹, respectively. tandfonline.com

Interactive Data Table: Characteristic IR Absorption Bands for an Indole-2-Carboxamide Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| Indole N-H stretch | 3405 |

| Amide N-H stretch | 3322 |

| Amide C=O stretch | 1651 |

Data sourced from tandfonline.com

Chromatographic Purity Analysis (TLC, HPLC, UPLC-MS)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For instance, in the synthesis of 5-chloro-3-alkyl-1H-indole-2-carboxylic acids, TLC was used to monitor the completion of the hydrolysis reaction. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): HPLC and UPLC-MS are powerful techniques for the quantitative analysis of purity. In the characterization of various indole-2-carboxamide derivatives, purity was often determined to be high, with some reported as 100.0% by UPLC-MS or HPLC-MS. mdpi.com UPLC-MS combines the separation power of UPLC with the detection capabilities of mass spectrometry, providing a high degree of confidence in purity assessment. mdpi.comnih.gov

Elemental Analysis for Composition Verification

Elemental analysis is a technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its elemental composition.

For example, for N-benzyl-1-methyl-1H-indole-2-carboxamide, the calculated elemental analysis was C, 77.25%; H, 6.10%; N, 10.60%. The found values were C, 77.35%; H, 6.09%; N, 10.62%, which are in close agreement with the calculated values, thus verifying the composition of the compound. mdpi.com

Interactive Data Table: Elemental Analysis Data for N-benzyl-1-methyl-1H-indole-2-carboxamide

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 77.25 | 77.35 |

| Hydrogen (H) | 6.10 | 6.09 |

| Nitrogen (N) | 10.60 | 10.62 |

Data sourced from mdpi.com

Pharmacological and Biological Research on 3 Methyl 1h Indole 2 Carboxamide Derivatives

Pre-Clinical Studies on Biological Activities (Non-Human)

Anti-Parasitic Activity (Trypanosoma cruzi)

Substituted indole (B1671886) derivatives have been identified as potential therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, a significant health issue in many countries. nih.gov Through phenotypic screening of a library of small drug-like molecules, several compounds with an indole core were found to be active against the intracellular amastigote forms of T. cruzi. nih.govacs.org These initial hits demonstrated moderate in vitro potency and good selectivity over host cells. acs.org

Further optimization of a series of 1H-indole-2-carboxamides was undertaken to improve their anti-parasitic properties. nih.gov Medicinal chemistry strategies were employed to enhance metabolic stability and solubility. nih.gov One of the optimized compounds demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease, reducing the parasite load. nih.gov Despite these promising in vivo results, development of this particular series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.gov

**Table 1: In Vivo Efficacy of an Indole-2-Carboxamide Derivative against *Trypanosoma cruzi***

| Study Model | Compound | Effect |

|---|---|---|

| Acute Mouse Model | Optimized 1H-indole-2-carboxamide | Reduction in parasite load nih.gov |

| Chronic Mouse Model | Optimized 1H-indole-2-carboxamide | Reduction in parasite load nih.gov |

Anti-Inflammatory Effects (e.g., Carrageenan-Induced Rat Paw Edema, TPA-Induced Mouse Ear Swelling)

Derivatives of 3-methyl-indole have shown potential as anti-inflammatory agents. cuestionesdefisioterapia.com The anti-inflammatory efficacy of novel indole-substituted aryl ethers has been evaluated using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. cuestionesdefisioterapia.com In this model, certain 3-methyl-indole derivatives were found to have significant anti-inflammatory effects. cuestionesdefisioterapia.com

Another study investigated a series of novel N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides as inhibitors of the inflammation process. tandfonline.com The carrageenan-induced rat paw edema model was also used to evaluate these compounds. tandfonline.com Additionally, the most active compounds were tested for their effect on topical inflammation using the tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA)-induced mouse ear swelling assay. tandfonline.com This research identified indolepropanamide derivatives with high potency in reducing ear thickness after oral administration. tandfonline.com One of the less toxic propanamides also demonstrated a high level of inhibitory activity after topical application. tandfonline.com

Table 2: Anti-Inflammatory Activity of Indole Carboxamide Derivatives

| Compound Type | Assay | Observed Effect |

|---|---|---|

| N-(4,6-dimethylpyridin-2-yl)-(1-methylindol-2-yl)carboxamide | Carrageenan-induced rat paw edema | 38 ± 11% inhibition at 0.1 mM/kg tandfonline.com |

| Indolepropanamide derivative (49) | TPA-induced mouse ear swelling | ID50 = 0.041 ± 0.013 mM/kg (oral) tandfonline.com |

| Indolepropanamide derivative (51) | TPA-induced mouse ear swelling | ID50 = 0.042 ± 0.016 mM/kg (oral) tandfonline.com |

| Indolepropanamide derivative (51) | TPA-induced mouse ear swelling | 78 ± 2% inhibition (topical) tandfonline.com |

Modulation of Cannabinoid Receptor 1 (CB1) Allosteric Sites

Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, representing a novel approach to fine-tuning the receptor's function. scispace.comnih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids. realmofcaring.org

A key characteristic of certain indole-2-carboxamide allosteric modulators is their ability to enhance the binding of CB1 receptor agonists while simultaneously decreasing the binding of inverse agonists. realmofcaring.orgnih.gov For instance, the prototypical allosteric modulator ORG27569 has been shown to increase the specific binding of the CB1 agonist [³H]CP55,940. realmofcaring.orgnih.gov Conversely, these modulators can cause a significant, though incomplete, decrease in the binding of the CB1 inverse agonist [³H]SR141716A. realmofcaring.org This dual activity indicates a positive cooperativity with agonists and a negative cooperativity with inverse agonists. realmofcaring.org Further studies have identified other indole-2-carboxamides that exhibit even stronger positive cooperativity for enhancing agonist binding to the CB1 receptor. scispace.comnih.gov

Despite enhancing agonist binding, many indole-2-carboxamide allosteric modulators act as antagonists of receptor function by inhibiting agonist-induced G-protein coupling. nih.gov This phenomenon, where a compound enhances agonist binding but blocks its functional effect, is a hallmark of some allosteric modulators. nih.gov These compounds have been shown to antagonize agonist-induced stimulation of GTPγS binding, a measure of G-protein activation. nih.gov This negative modulatory effect on G-protein coupling suggests that these compounds can produce biased signaling, where only certain downstream pathways are activated. scispace.comnih.gov

Certain 3-methyl-1H-indole-2-carboxamide derivatives have been shown to induce β-arrestin-mediated downstream activation of the extracellular signal-regulated kinase (ERK) signaling pathway. scispace.comnih.gov This indicates that while they may inhibit G-protein coupling, they can still activate other signaling cascades. scispace.comnih.gov This biased signaling, where a ligand preferentially activates one signaling pathway over another, is a topic of significant interest in pharmacology. scispace.comnih.gov The activation of the ERK1/2 pathway is a notable effect of these allosteric modulators. nih.gov

Table 3: Effects of Indole-2-Carboxamide Derivatives on CB1 Receptor Signaling

| Compound | Effect on Agonist Binding | Effect on G-protein Coupling | Effect on ERK1/2 Pathway |

|---|---|---|---|

| ORG27569 | Enhances realmofcaring.orgnih.gov | Antagonizes nih.govnih.gov | Activates nih.gov |

| ICAM-b | Strong enhancement scispace.comnih.gov | Negative modulation scispace.comnih.gov | Induces activation scispace.comnih.gov |

| 12d | Potent enhancement nih.gov | Antagonizes nih.gov | Not specified |

| 12f | Potent enhancement nih.gov | Antagonizes nih.gov | Induces β-arrestin mediated phosphorylation nih.gov |

TRPV1 Receptor Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation, is another target for indole-2-carboxamide derivatives. mdpi.comnih.gov Research has explored small series of these compounds as novel and selective agonists for this channel. mdpi.comnih.gov The rationale for this exploration is based on the known role of TRPV1 in nociception and the potential for its agonists to induce desensitization, leading to analgesic effects. mdpi.comnih.gov

In vitro studies have been conducted to characterize the ability of newly synthesized indole-2-carboxamides to modulate TRPV1. mdpi.comnih.gov These assessments have focused on determining their efficacy, potency (EC50), and desensitization (IC50) properties. mdpi.comnih.gov For the most promising derivatives, selectivity over the TRP ankyrin-1 (TRPA1) channel has also been evaluated. mdpi.comnih.gov One particular compound, 6g, emerged from these studies as a promising candidate for further investigation. mdpi.comnih.gov

Table 4: Activity of Indole-2-Carboxamide Derivatives at the TRPV1 Receptor

| Compound | Activity | Properties Measured |

|---|---|---|

| Series of indole-2-carboxamides | Novel and selective agonists mdpi.comnih.gov | Efficacy, potency (EC50), desensitization (IC50) mdpi.comnih.gov |

| Compound 6g | Promising candidate agonist mdpi.comnih.gov | In vitro modulation of TRPV1 mdpi.comnih.gov |

Inhibition of Blood Coagulation Factor Xa (fXa)

A series of 3-amidinobenzyl-1H-indole-2-carboxamides has been extensively investigated as inhibitors of the blood coagulation enzyme, factor Xa (fXa). Several compounds within this series have demonstrated high potency and selectivity for fXa, an important enzyme that links the extrinsic and intrinsic pathways of blood coagulation.

In extensive studies involving 138 analogues, the 3-amidinobenzyl group attached to the indole N1 position was found to be crucial for inhibitory activity. X-ray crystallography has shown that this group anchors the molecule into the S1 pocket of the fXa active site, interacting with Asp189. The indole scaffold itself is exposed to the solvent and stacks upon the side chain of Gln192. The amide substituent at the C2 position is directed towards the S4 subpocket of the enzyme.

Structure-activity relationship (SAR) studies have revealed that substitutions at the 5 and 6 positions of the indole ring generally lead to a decrease in activity. Conversely, the introduction of halogen atoms at the 3-position of the indole core enhances inhibitory potency. For substituents on the amide nitrogen at position 2, smaller groups like hydroxyl and methyl at the 4-position of a phenyl ring are preferred. These findings have been supported by 3D quantitative structure-activity relationship (3D-QSAR) models, which have shown good predictive power for designing novel fXa inhibitors.

Table 1: Factor Xa Inhibition by 3-Amidinobenzyl-1H-indole-2-carboxamide Derivatives

| Compound ID | C3-Substituent | C5-Substituent | Amide Substituent | fXa Inhibitory Activity (Ki, nM) |

|---|---|---|---|---|

| 53 | H | H | 4-Hydroxyphenyl | 1.5 |

| 83 | Cl | H | 4-Methylphenyl | 0.8 |

| Reference |

Antioxidant Properties and Heme Oxygenase (HO) Activation

Certain indole-2-carboxamide derivatives have been evaluated for their antioxidant properties and their ability to activate heme oxygenase (HO), an enzyme known for its cytoprotective effects against oxidative stress. rsc.org An imbalance between reactive oxygen species (ROS) and antioxidants can lead to cellular damage and is implicated in numerous diseases. rsc.org

In a study investigating a series of indole-2-carboxamide and 3-acetamide derivatives, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was identified as the most potent activator of HO. rsc.org This compound demonstrated a significant increase in HO activity, suggesting a potential role in cellular protection against oxidative damage. The study also assessed the radical scavenging activity of these compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. While N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was the most effective DPPH inhibitor, the indole-2-carboxamide derivatives also exhibited antioxidant potential. rsc.org

Table 2: Heme Oxygenase (HO) Activation and Antioxidant Activity of Indole-2-carboxamide Derivatives

| Compound | HO Activity (% of control) | DPPH Inhibition (%) |

|---|---|---|

| N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide | ~194% | Moderate |

| Reference |

ASK1 Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various human diseases. Researchers have successfully developed 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors.

Through structural optimization of a hit compound, a novel indole-2-carboxamide scaffold was developed. One particular derivative, compound 19 (6-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1H-indole-2-carboxamide), displayed potent anti-ASK1 kinase activity. This compound was found to have a stronger inhibitory effect on ASK1 in AP1-HEK293 cells compared to the previously known ASK1 inhibitor, GS-4997. Mechanistically, compound 19 was shown to suppress the phosphorylation of the ASK1-p38/JNK signaling pathways and reduce the overexpression of inflammatory cytokines.

HIV-1 Integrase Strand Transfer Inhibition

The development of inhibitors for HIV-1 integrase, an essential enzyme for viral replication, is a key strategy in antiretroviral therapy. Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).

The core structure of indole-2-carboxylic acid has been observed to chelate with the two Mg²⁺ ions present in the active site of the integrase enzyme. Through optimization of this scaffold, a series of indole-2-carboxylic acid derivatives were designed and synthesized. One such derivative, compound 17a , demonstrated a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM. Binding mode analysis indicated that the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core allows for effective binding with the viral DNA through π–π stacking interactions. Further structural modifications, such as the introduction of a long branch at the C3 position, have been shown to enhance the interaction with a hydrophobic cavity near the active site, thereby increasing inhibitory activity.

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound derivatives are highly dependent on the nature and position of substituents on the indole core and the terminal amide group.

Impact of Substituents on Indole Core Positions (C3, C5, N1)

C3-Position: The substituent at the C3 position of the indole ring has a significant impact on the activity of these compounds. In the context of fXa inhibition, the presence of a halogen atom at this position enhances potency. rsc.org For HIV-1 integrase inhibitors, the introduction of a long branch at C3 improves the interaction with a hydrophobic cavity near the active site, leading to increased inhibitory effect.

C5-Position: For fXa inhibitors, substitutions at the C5 position of the indole ring generally result in a decrease in activity. rsc.org

Influence of Amide Linker and Terminal Substituents

For fXa inhibitors, the amide substituent is oriented towards the S4 pocket of the enzyme. rsc.org SAR studies have shown that small polar groups on the terminal phenyl ring, such as a hydroxyl group at the 4-position, are favorable for activity. In the development of ASK1 inhibitors, the terminal substituent on the amide is a key determinant of potency. For instance, the presence of a 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl group in compound 19 was found to be optimal for potent ASK1 inhibition.

In the case of HIV-1 integrase inhibitors, modifications at the C2-carboxamide can influence the interaction with the enzyme's active site. The core carboxyl group is vital for chelating the magnesium ions, and while the provided research focuses more on the carboxylic acid, the principle of interaction within the active site via this position remains critical for the carboxamide derivatives as well.

Pharmacophoric Requirements for Specific Target Interactions

The this compound scaffold serves as a foundational structure for a variety of biologically active molecules, particularly allosteric modulators of the cannabinoid CB1 receptor. acs.orgresearchgate.net Structure-activity relationship (SAR) studies have elucidated several key pharmacophoric features necessary for potent and specific interactions with this target.

A critical requirement for the stimulatory effect on the CB1 receptor is the presence of the carboxamide functionality at the 2-position of the indole ring. acs.orgresearchgate.net Replacement of this group, for instance with an ester, results in the loss of stimulatory activity. acs.org The indole ring itself is also a crucial component, with substitutions at various positions significantly influencing potency. Modifications on the indole ring have shown that a small alkyl side chain, such as a methyl or ethyl group, at the C3 position is preferred for activity. nih.govnih.gov Furthermore, the presence of a halogen, like a chloro or fluoro group, at the C5 position of the indole ring enhances the modulatory potency at the CB1 receptor. nih.govnih.gov

The substituent attached to the amide nitrogen is another key determinant of activity. For CB1 allosteric modulators, an N-phenylethyl group is a common feature. acs.org SAR studies on this part of the molecule have revealed that an electron-donating group at the 4-position of the phenyl ring is an important feature for modulating activity. nih.gov For example, derivatives bearing a dimethylamino or piperidinyl group at this position exhibit maximum stimulatory activity on the CB1 receptor. acs.orgresearchgate.net The combination of a chlorine atom at the C5 position of the indole and a dimethylamino group on the N-phenylethyl moiety resulted in a compound with an IC₅₀ of 79 nM, which was significantly more potent than parent compounds. nih.govnih.gov

| Scaffold Position | Substitution/Feature | Impact on CB1 Allosteric Modulator Activity | Reference Compound Example |

|---|---|---|---|

| Indole C2-Position | Carboxamide group | Essential for stimulatory effect. acs.orgresearchgate.net | ORG27569 |

| Indole C3-Position | Short alkyl groups (e.g., Methyl, Ethyl) | Preferred for potency. nih.govnih.gov | Compound 45 |

| Indole C5-Position | Halogen (e.g., Chloro, Fluoro) | Enhances potency. nih.govnih.gov | ORG27569 |

| N-phenylethyl Linker | Ethylene linker | Important for activity. nih.gov | ORG27569 |

| Phenyl Ring (of N-phenylethyl) | Electron-donating group at 4-position (e.g., Diethylamino) | Enhances potency. nih.govnih.gov | Compound 45 |

Lipophilicity and Activity Relationships

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of this compound derivatives. The relationship between lipophilicity and biological activity is complex; while a certain degree of lipophilicity is necessary for the molecule to cross biological membranes and reach its target, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding.

In the context of indole-2-carboxamide derivatives, structural modifications that alter lipophilicity have a direct impact on their biological activity. For instance, the introduction of short alkyl groups at the C3 position of the indole ring, such as methyl or ethyl groups, increases the lipophilicity of the molecule. nih.gov This modification is generally favorable for potency in CB1 allosteric modulators. researchgate.netnih.gov Similarly, adding a halogen atom at the C5 position contributes to an increase in lipophilicity and has been shown to enhance activity. nih.govnih.gov

Selectivity Profiles against Other Biological Targets (e.g., CB2, TRPA1)

While many this compound derivatives have been optimized for activity at the CB1 receptor, their interactions with other biological targets have also been investigated to determine their selectivity profiles.

Cannabinoid CB2 Receptor: A significant number of indole-2-carboxamide derivatives developed as CB1 allosteric modulators demonstrate excellent selectivity against the cannabinoid CB2 receptor. nih.gov For many of these compounds, no significant agonist activity was observed at the CB2 receptor in functional assays. nih.gov This selectivity is a desirable trait, as it helps to avoid the potential physiological effects associated with CB2 receptor modulation. However, the indole carboxamide scaffold is versatile, and strategic structural modifications can shift the selectivity towards the CB2 receptor. Research has shown that moving the amide substituent from the C3 position (common in many synthetic cannabinoids) to the C2 position of the indole ring can be an effective strategy to impart CB2 receptor selectivity and potency while significantly reducing or eliminating CB1 activity. nih.gov For example, the 2-amidoalkylindole known as compound 16 was found to be a potent and selective CB2 agonist (EC₅₀ = 189 nM) with no significant activity at the CB1 receptor (EC₅₀ > 10 µM). nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1): The indole-2-carboxamide scaffold has also been explored for its potential to interact with other targets, such as ion channels involved in pain and inflammation. Specifically, some indole-2-carboxamides have been identified as agonists or antagonists of the Transient Receptor Potential (TRP) family of ion channels. mdpi.com For some derivatives designed as TRPV1 agonists, selectivity over the related TRPA1 channel has been evaluated. mdpi.com The discovery of carboxamide-containing compounds as potent and selective TRPA1 antagonists from high-throughput screening further highlights the potential for this chemical class to interact with TRP channels. rsc.org This suggests that with appropriate structural modifications, the this compound core could be directed to selectively target the TRPA1 channel, which is a key target for developing novel analgesic agents. nih.govmdpi.com

| Compound Class/Example | Primary Target | Selectivity Profile | Key Finding |

|---|---|---|---|

| Substituted 1H-indole-2-carboxamides (CB1 modulators) | CB1 Receptor | High selectivity over CB2 receptor. nih.gov | Most compounds in this series show no significant agonist activity at CB2. nih.gov |

| 2-Amidoalkylindole 16 | CB2 Receptor | Highly selective CB2 agonist. nih.gov | EC₅₀ at CB2 is 189 nM, while EC₅₀ at CB1 is > 10,000 nM. nih.gov |

| Carboxamide Series (from HTS) | TRPA1 Channel | Potent and selective TRPA1 antagonists. rsc.org | Identified as a viable scaffold for developing TRPA1 antagonists for topical conditions. rsc.org |

Computational and Theoretical Investigations of 3 Methyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic and structural properties of molecules like 3-methyl-1H-indole-2-carboxamide. While specific DFT studies on this exact compound are not extensively published, research on closely related indole (B1671886) derivatives provides a strong basis for understanding its characteristics.

Studies on similar molecules, such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, have utilized DFT methods like B3LYP with a 6-311+G basis set to perform geometry optimization and calculate bonding parameters and infrared (IR) spectra. researchgate.net These calculations have shown good agreement with experimental data for related indole and isatin (B1672199) structures. researchgate.net For this compound, DFT calculations would be expected to elucidate key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Furthermore, DFT studies on compounds like 5-methoxy-1H-indole-2-carboxylic acid have been used to analyze vibrational spectra (IR and Raman) and predict the effects of intermolecular interactions, such as hydrogen bonding. mdpi.com Similar analyses for this compound would involve calculating the vibrational frequencies and comparing them with experimental spectra to confirm the molecular structure and understand its dynamic behavior. The calculated electrostatic potential map would also reveal the electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack and hydrogen bonding interactions, which are crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a series of compounds relates to their biological activity. For indole-2-carboxamide derivatives, various QSAR models have been developed to predict their efficacy as inhibitors of different biological targets.

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. Several studies on indole-2-carboxamide derivatives have successfully employed CoMFA to build predictive models. For instance, in a study of indole-2-carboxamides as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), a CoMFA model was developed that showed good predictive ability. researchgate.net The steric and electrostatic contour maps generated from the CoMFA model help to visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

A study on N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors also reported a robust CoMFA model. researchgate.netacs.org The statistical validation of these models is crucial, and key parameters are presented in the table below.

| Study Subject | q² | r² | F-value | Predictive r² | Reference |

| Indole-2-carboxamides as HLGPa inhibitors | 0.697 | - | - | - | researchgate.net |

| N-arylsulfonyl-indole-2-carboxamides as FBPase inhibitors | 0.709 | 0.979 | 391.215 | 0.932 | researchgate.netacs.org |

| 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives as antifungal agents | 0.502 | 0.922 | - | - | mdpi.com |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; F-value: F-test value; Predictive r²: predictive ability for an external test set.

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.

In the aforementioned study on HLGPa inhibitors, a CoMSIA model was also generated, which complemented the CoMFA results. researchgate.net Similarly, for the N-arylsulfonyl-indole-2-carboxamide derivatives, a CoMSIA model with good predictive power was developed. researchgate.netacs.org The statistical parameters for these CoMSIA models are summarized below.

| Study Subject | q² | r² | F-value | Predictive r² | Field Contributions | Reference |

| Indole-2-carboxamides as HLGPa inhibitors | 0.622 | - | - | - | - | researchgate.net |

| N-arylsulfonyl-indole-2-carboxamides as FBPase inhibitors | 0.716 | 0.978 | 255.130 | 0.890 | Steric: 21.0%, Electrostatic: 45.3%, H-bond Donor: 16.4%, H-bond Acceptor: 17.3% | researchgate.netacs.org |

| 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives as antifungal agents | 0.530 | 0.876 | - | - | - | mdpi.com |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; F-value: F-test value; Predictive r²: predictive ability for an external test set.

Multidimensional QSAR/QSPR studies on indole derivatives have been conducted to understand the relationship between their structure and various properties. For instance, a study on 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives utilized multidimensional QSAR to investigate their antifungal activity. mdpi.com These studies often employ a range of descriptors to build robust models that can predict the activity of new compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of inhibitors and guiding the design of more potent molecules.

Several molecular docking studies have been performed on indole-2-carboxamide derivatives to elucidate their interactions with various protein targets. For example, in the study of HLGPa inhibitors, docking simulations revealed that the indole-2-carboxamide derivatives bind in a similar manner, and the calculated interaction energies correlated well with the experimental inhibitory activities. researchgate.net

In the context of antitubercular agents, molecular docking of indole-2-carboxamides into the active site of the Mycobacterium tuberculosis MmpL3 transporter has provided valuable insights. nih.govrsc.org These studies have identified key amino acid residues that interact with the inhibitors, such as through hydrogen bonds and hydrophobic interactions. For instance, a holistic molecular modeling study on indole-2-carboxamide derivatives as MmpL3 inhibitors used docking to analyze these interactions. nih.gov

A study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors used molecular docking to show that these compounds bind to the AMP allosteric site. mdpi.com The docking results revealed key hydrogen bonds between the inhibitor and residues such as Gly26, Leu30, and Thr31, which are crucial for stable binding. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. This method complements the static picture provided by molecular docking.

MD simulations have been employed to study the behavior of indole-2-carboxamide derivatives in complex with their target proteins. For example, in the investigation of indole-2-carboxamides as MmpL3 inhibitors, MD simulations were performed on representative molecules to gain a deeper understanding of their binding patterns in a dynamic environment. nih.govrsc.org These simulations help to assess the stability of the interactions observed in docking studies and can reveal important conformational changes in both the ligand and the protein upon binding.

A study on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors also utilized MD simulations to validate the docking results and probe the dynamic behavior of the ligand-protein complex. mdpi.com The stability of the complex was assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Prediction of ADME Properties (Academic, non-clinical focus)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phase of drug discovery. researchgate.net Computational tools offer a rapid and cost-effective way to evaluate the druglikeness of a compound like this compound. These predictions are based on the molecule's structure and are performed using various software and web-based platforms.

Recent advancements in computational chemistry have streamlined the process of in silico ADME analysis, allowing for the screening of numerous compounds. acs.org For indole derivatives, researchers commonly employ tools such as SwissADME and ADMETlab to predict a range of pharmacokinetic parameters. nih.gov These platforms analyze the simplified molecular-input line-entry system (SMILES) of a compound to generate predictions. nih.gov

Key predicted properties often include adherence to Lipinski's "rule of five," which assesses the oral bioavailability of a compound. Other important parameters are intestinal absorption, blood-brain barrier (BBB) penetration, interaction with P-glycoprotein (P-gp), and inhibition of cytochrome P450 (CYP) enzymes. nih.govacs.org While specific ADME data for this compound is not extensively published, the established methodologies for similar indole-2-carboxamide derivatives provide a clear framework for its evaluation. nih.govacs.org

Below is an example of a data table that would be generated from such computational predictions for a hypothetical compound within this chemical class.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule of five |

| LogP | < 5 | Adherence to Lipinski's rule of five |

| H-bond Donors | < 5 | Adherence to Lipinski's rule of five |

| H-bond Acceptors | < 10 | Adherence to Lipinski's rule of five |

| GI Absorption | High | Likelihood of absorption from the gastrointestinal tract |

| BBB Permeant | No | Likelihood of crossing the blood-brain barrier |

| P-gp Substrate | No | Potential to be actively transported out of cells |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 inhibitor | No | Potential for drug-drug interactions |

| CYP3A4 inhibitor | Yes | Potential for drug-drug interactions |

This table is a representative example based on in silico predictions for related indole-carboxamide derivatives and does not represent experimentally verified data for this compound.

Vibrational Spectroscopy Simulations and Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, primarily using Density Functional Theory (DFT), are instrumental in interpreting and assigning the experimental spectra.

For complex molecules like indole derivatives, DFT calculations are employed to optimize the molecular geometry and compute the vibrational frequencies. niscpr.res.inderpharmachemica.com The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) is a common level of theory for these calculations. niscpr.res.inderpharmachemica.com The theoretical vibrational frequencies are then compared with experimental data, and a detailed assignment of the vibrational modes is made using Potential Energy Distribution (PED) analysis. niscpr.res.in

A typical output of such an analysis would be a table comparing the experimental and calculated vibrational frequencies, along with their assignments.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED %) |

| ν(N-H) stretch | 3400 | 3405 | ν(N-H) (98%) |

| ν(C=O) stretch | 1650 | 1655 | ν(C=O) (85%) |

| δ(N-H) bend | 1600 | 1602 | δ(N-H) (70%) |

| ν(C-N) stretch | 1300 | 1305 | ν(C-N) (65%) |

| Indole ring stretch | 1450 | 1452 | ν(C=C) (50%), ν(C-N) (30%) |

| CH₃ rock | 1100 | 1105 | τ(CH₃) (80%) |

This table is a representative example based on computational vibrational analysis of similar indole derivatives and does not represent experimentally verified data for this compound.

These computational approaches are fundamental in modern chemical research, providing a powerful lens through which the properties and behavior of molecules like this compound can be predicted and understood at a molecular level.

Applications of 3 Methyl 1h Indole 2 Carboxamide Beyond Direct Therapeutic Use

Role as Key Synthetic Intermediates in Organic Chemistry

The 3-methyl-1H-indole-2-carboxamide scaffold is a versatile and valuable building block in organic synthesis. Its structure, featuring a reactive indole (B1671886) nucleus and a modifiable carboxamide group, allows for the construction of a wide array of more complex, polycyclic indole structures and other heterocyclic systems. rsc.org This has made it a key precursor in the synthesis of various biologically active molecules.

Research has demonstrated that this compound can be derived from 3-methylindole-2-carboxylates, which are synthesized through the Fischer indole cyclization of phenylhydrazine (B124118) derivatives with 2-oxopropanoic acid. nih.gov The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which can be coupled with various amines to yield a diverse library of this compound derivatives. nih.govtandfonline.com This synthetic flexibility is crucial for developing new compounds with specific biological or chemical properties.

For instance, the this compound core has been used as a starting point for the synthesis of potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy. nih.govmdpi.com By keeping the methyl group at the C3 position and modifying the amine portion of the carboxamide, as well as making substitutions on the indole ring, researchers have been able to create a range of compounds with significant antiproliferative activity. nih.govnih.gov

The following table provides examples of complex molecules synthesized using the this compound scaffold as a key intermediate:

| Starting Material/Scaffold | Synthetic Transformation | Resulting Compound Class | Reference |

| 3-Methylindole-2-carboxylates | Hydrolysis and amide coupling | This compound derivatives | nih.gov |

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Amide coupling with various phenethylamines | EGFR/CDK2 dual inhibitors | nih.gov |

| 3-Ethyl-indole-2-carboxamides | Structural modifications based on 3-methyl-indole-2-carboxamide series | Dual EGFR/CDK2 inhibitors | nih.gov |

| Indole-2-carboxylic acid | Reaction with various amines | N-substituted 1H-indole-2-carboxamides | nih.gov |

The indole-2-carboxamide moiety is not only a precursor for therapeutic agents but also serves as a versatile handle for constructing diverse and complex polycyclic indole structures through various intramolecular and intermolecular cyclization reactions. rsc.org

Development as Biochemical Probes and Chemical Tools

The inherent biological activity of the indole-2-carboxamide scaffold has led to its development as a platform for creating biochemical probes and chemical tools. These tools are invaluable for studying biological systems, elucidating the mechanism of action of drugs, and identifying new therapeutic targets.

A prominent example is the use of indole-2-carboxamides in the study of the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) that is a key component of the endocannabinoid system. nih.gov Derivatives of indole-2-carboxamide, such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), have been identified as prototypical allosteric modulators of the CB1 receptor. nih.govacs.org These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site, modulating the receptor's response to endogenous ligands. nih.gov

By systematically modifying the structure of these indole-2-carboxamide-based allosteric modulators, researchers can probe the structure-activity relationships and gain a deeper understanding of the allosteric binding site on the CB1 receptor. acs.org This knowledge is crucial for the rational design of new drugs with more precise effects.

A significant challenge in studying drug-receptor interactions is precisely identifying the binding site. Photoaffinity labeling is a powerful technique that addresses this challenge. It involves using a chemical probe that contains a photoactivatable group. Upon irradiation with light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the binding pocket of the target protein. nih.gov

Researchers have successfully designed and synthesized novel CB1 allosteric modulators based on the indole-2-carboxamide scaffold that incorporate photoactivatable functionalities. nih.gov These functionalities include:

Benzophenone

Phenyl azide (B81097)

Aliphatic azide

Phenyltrifluoromethyldiazirine

These photoactivatable derivatives have been shown to retain their allosteric modulatory effects on the CB1 receptor. nih.gov For example, benzophenone- and phenylazide-containing derivatives exhibited allosteric binding parameters comparable to their parent compounds. nih.gov The successful creation of these photoactivatable probes provides valuable tools for future photo-affinity labeling studies aimed at mapping the precise location of the allosteric binding site(s) on the CB1 receptor. nih.govresearchgate.net This information is critical for understanding how these modulators exert their effects and for the development of next-generation therapeutic agents targeting the CB1 receptor.

Potential in Materials Science Research

While direct applications of this compound in materials science are not yet widely documented, the indole core structure is known to be a valuable component in the design of functional organic materials. arkat-usa.org The unique electronic and photophysical properties of the indole ring system, such as its electron-rich nature and fluorescence, make it an attractive building block for various materials.

The broader class of indole derivatives has been explored for applications in:

Organic Electronics: Indole-containing polymers and small molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating nature of the indole nucleus can be tuned to create materials with desirable charge-transport properties.

Fluorescent Materials: The inherent fluorescence of the indole ring can be modified and enhanced through chemical substitution. This has led to the development of indole-based fluorescent probes for sensing and imaging applications.

Polymers: The indole moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties, such as thermal stability, conductivity, or optical characteristics.

Given that this compound possesses the fundamental indole scaffold, it holds potential as a precursor or building block for the synthesis of novel materials with tailored properties. The presence of the carboxamide group offers a convenient point for polymerization or for linking the indole unit to other functional molecules. Further research is needed to explore the specific potential of this compound and its derivatives in the field of materials science.

Applications in Analytical Chemistry (e.g., Derivatizing Agents)

In analytical chemistry, derivatization is a common strategy used to improve the detection and separation of analytes. This process involves chemically modifying the analyte to enhance its physicochemical properties, such as its volatility, thermal stability, or detectability by a specific analytical instrument.

While specific applications of this compound as a derivatizing agent are not extensively reported, the chemical functionalities present in the molecule suggest its potential in this area. The carboxamide group, and more specifically the parent carboxylic acid (3-methyl-1H-indole-2-carboxylic acid), can be used to tag molecules containing suitable functional groups, such as amines or alcohols.